2(3H)-Benzothiazolone,3,6-dimethyl-(9CI)
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORRQCDPRZIXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,6-Dimethyl-2(3H)-Benzothiazolone
This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 3,6-dimethyl-2(3H)-benzothiazolone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzothiazolone core is a privileged structure found in a range of pharmacologically active agents. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these protocols with a full understanding of the reaction dynamics.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 3,6-dimethyl-2(3H)-benzothiazolone, dictates a multi-step pathway beginning from readily available commercial starting materials. The most robust and well-documented strategy avoids the direct handling of the often unstable 2-amino-5-methylthiophenol. Instead, it leverages the construction of a stable benzothiazole intermediate which is subsequently converted to the desired benzothiazolone.
The chosen three-step synthetic pathway is as follows:
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Step 1: Synthesis of 2-Amino-6-methylbenzothiazole: An electrophilic cyclization of a thiourea derivative generated in situ from p-toluidine.
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Step 2: Hydrolysis to 6-Methyl-2(3H)-benzothiazolone: Conversion of the 2-amino group to the target 2-oxo functionality.
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Step 3: N-Methylation: Introduction of the methyl group at the N-3 position to yield the final product.
This approach is selected for its high yields, operational simplicity, and the crystallinity of its intermediates, which facilitates purification.
Mechanistic Insights and Pathway Visualization
The cornerstone of this synthesis is the formation of the benzothiazole ring in Step 1. This reaction, a variation of the Hugershoff synthesis, proceeds through an electrophilic cyclization mechanism. The p-tolylthiourea, formed from p-toluidine and thiocyanate, is activated by an oxidizing agent (historically bromine, more modernly sulfuryl chloride), which promotes the intramolecular attack of the sulfur atom onto the aromatic ring, leading to the formation of the five-membered thiazole ring.
Characterization of 2(3H)-Benzothiazolone, 3,6-dimethyl-
An In-Depth Technical Guide to the Physicochemical
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of 2(3H)-Benzothiazolone, 3,6-dimethyl-, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The benzothiazolone scaffold is a privileged structure found in numerous biologically active agents.[1][2] This document outlines a logical workflow from synthesis and purification to in-depth spectroscopic analysis. While specific experimental data for the 3,6-dimethyl substituted variant is not widely published, this guide synthesizes established principles and data from closely related analogs to present an authoritative, predictive, and practical approach for its characterization.[3][4] We detail the causality behind experimental choices, provide step-by-step protocols for core analytical techniques, and present expected quantitative data to serve as a benchmark for researchers.
Introduction to the Benzothiazolone Scaffold
Core Structure and Significance
The benzothiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its wide array of applications, from pharmaceuticals to industrial dyes.[1][5] The 2(3H)-benzothiazolone substructure, specifically, is a key pharmacophore. Its rigid, bicyclic nature and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. Derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][6]
The Target Molecule: 2(3H)-Benzothiazolone, 3,6-dimethyl-
The subject of this guide, 2(3H)-Benzothiazolone, 3,6-dimethyl-, introduces two key methyl substitutions to the parent scaffold. The N-methylation at position 3 removes the acidic N-H proton, which can significantly alter its pharmacokinetic properties, such as membrane permeability and metabolic stability, by eliminating a key hydrogen bonding site. The C-methylation at position 6, an electron-donating group on the aromatic ring, can modulate the electronic properties of the entire system, potentially influencing receptor binding affinity and intrinsic activity. A thorough characterization is therefore critical to understanding its unique chemical identity and predicting its behavior in biological systems.
Diagram 1: Chemical Structure of the Target Compound
Caption: Chemical structure of 2(3H)-Benzothiazolone, 3,6-dimethyl-.
Synthesis and Purification Strategy
A robust characterization begins with a pure sample. The synthesis of benzothiazole derivatives is well-documented, typically involving the cyclization of a 2-aminothiophenol precursor.[6]
Proposed Synthetic Route
The most logical approach involves the reaction of 2-amino-5-methylbenzenethiol with a suitable carbonylating agent, followed by N-alkylation. A common and effective method for the initial cyclization is the reaction with urea or phosgene derivatives to form the benzothiazolone ring. The subsequent N-methylation can be achieved using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 6-methyl-2(3H)-benzothiazolone
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In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-methylbenzenethiol (10 mmol) and urea (20 mmol).
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Add 50 mL of a high-boiling point solvent such as ethylene glycol.
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Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7] The rationale for using a high-boiling solvent is to ensure the temperature is sufficient to drive the condensation and cyclization, which involves the elimination of ammonia.
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After cooling to room temperature, pour the mixture into 200 mL of cold water to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 2: N-methylation to yield 3,6-dimethyl-2(3H)-benzothiazolone
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Suspend the crude 6-methyl-2(3H)-benzothiazolone (8 mmol) in 50 mL of acetone or DMF in a 100 mL flask.
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Add a base, such as anhydrous potassium carbonate (12 mmol), to deprotonate the nitrogen, making it a more effective nucleophile.
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Add methyl iodide (10 mmol) dropwise at room temperature.
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Stir the mixture at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.
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Filter off the inorganic salts and evaporate the solvent under reduced pressure to obtain the crude product.
Purification and Purity Assessment
The synthesized crude product must be purified to ensure that spectroscopic data is representative of the target molecule alone.
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Protocol: Column Chromatography
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Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.[8]
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Load the crude product, adsorbed onto a small amount of silica, onto the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The choice of an ethyl acetate/hexane system provides a tunable polarity gradient suitable for separating moderately polar organic compounds.
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Collect fractions and analyze by TLC, visualizing spots under UV light (254 nm).[9]
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Combine the pure fractions and evaporate the solvent to yield the purified product as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[7][10]
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Diagram 2: Synthesis and Purification Workflow
Caption: Proposed workflow for synthesis and purification.
Spectroscopic and Physicochemical Characterization
Once a pure sample is obtained, a suite of analytical techniques is employed for unequivocal structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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Protocol: NMR Sample Preparation
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[11]
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquire spectra on a 400 MHz or higher field spectrometer.[9]
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The ¹H NMR spectrum will confirm the presence and connectivity of all protons. The predicted chemical shifts (δ) are based on the analysis of similar benzothiazole structures.[3][12]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.2 | Multiplet (m) | 3H | Ar-H | Protons on the benzene ring. The exact splitting pattern will depend on their relative positions. |
| ~ 3.4 - 3.3 | Singlet (s) | 3H | N-CH₃ | The N-methyl group is deshielded by the adjacent nitrogen and carbonyl group. A singlet indicates no adjacent protons. |
| ~ 2.4 - 2.3 | Singlet (s) | 3H | Ar-CH₃ | The aromatic methyl group typically appears in this region. A singlet indicates no adjacent protons. |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 140 - 120 | Ar-C | Aromatic carbons, including the quaternary carbons of the fused rings. |
| ~ 115 - 110 | Ar-C | Aromatic carbons. |
| ~ 30 - 28 | N-CH₃ | The N-methyl carbon, shielded relative to aromatic carbons. |
| ~ 22 - 20 | Ar-CH₃ | The aromatic methyl carbon, typically the most upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
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Protocol: IR Sample Preparation (KBr Pellet)
| Expected Absorption (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring.[3] |
| ~ 2980 - 2850 | C-H stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the methyl groups.[3] |
| ~ 1700 - 1680 | C=O stretch | Amide Carbonyl | A strong, sharp absorption is expected for the lactam carbonyl group.[4] |
| ~ 1600 - 1450 | C=C stretch | Aromatic C=C | Multiple bands are expected for the benzene ring vibrations.[9] |
| ~ 1350 - 1250 | C-N stretch | Aromatic Amine | Stretching vibration for the C-N bond within the heterocyclic system.[9] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.
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Protocol: MS Analysis
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.[9][15]
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Acquire the mass spectrum in positive ion mode.
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Expected Data & Interpretation
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Molecular Ion Peak ([M+H]⁺): For C₉H₉NOS, the expected exact mass is approximately 180.0483 m/z. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, which validates the elemental composition.
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Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of methyl groups or cleavage of the heterocyclic ring, providing further structural confirmation.
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Elemental Analysis
This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing a final check on its empirical formula.
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Expected Results for C₉H₉NOS:
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Carbon (C): ~59.64%
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Hydrogen (H): ~5.01%
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Nitrogen (N): ~7.73%
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Sulfur (S): ~17.69%
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The experimental values should be within ±0.4% of the calculated values to confirm purity and elemental composition.[16]
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Diagram 3: Analytical Characterization Workflow
Caption: A logical workflow for the complete analytical characterization.
Potential Applications and Toxicological Considerations
Inferred Biological Activity Profile
Based on the extensive research into the benzothiazole scaffold, 2(3H)-Benzothiazolone, 3,6-dimethyl- can be hypothesized to possess biological activity. Related compounds have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[16][17] The specific substitution pattern would require empirical testing, but this characterization provides the foundational data needed to initiate such screening programs.
Preliminary Toxicological Assessment
The toxicity of benzothiazole derivatives can vary. While some are used as pharmaceuticals, others can exhibit toxicity.[18][19] For example, the parent compound 2(3H)-Benzothiazolone is listed as harmful if swallowed, in contact with skin, or inhaled.[20] Acute toxicity studies (e.g., OECD 420) would be a necessary next step before advancing this compound in any drug development pipeline.[14] Researchers handling the compound should use appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area.
Conclusion
The comprehensive characterization of a novel chemical entity like 2(3H)-Benzothiazolone, 3,6-dimethyl- is a multi-faceted process that relies on the synergistic application of synthesis, purification, and various spectroscopic techniques. This guide provides a robust and scientifically grounded framework for researchers to follow. By systematically applying these protocols, scientists can unequivocally confirm the structure and purity of the target compound, paving the way for its exploration in drug discovery, materials science, and other advanced applications.
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Solubility Profile & Thermodynamic Characterization of 3,6-Dimethyl-2(3H)-benzothiazolone
This guide serves as an advanced technical resource for the thermodynamic characterization and solubility profiling of 3,6-dimethyl-2(3H)-benzothiazolone .
While extensive solubility data exists for the structural analogs 6-methyl-2(3H)-benzothiazolone and 3-methyl-2(3H)-benzothiazolone, the specific 3,6-dimethyl derivative represents a unique thermodynamic case due to the simultaneous presence of a ring-methyl group and N-methylation. This guide synthesizes established protocols with predictive thermodynamic logic to provide a robust framework for handling this compound.
Executive Technical Summary
3,6-dimethyl-2(3H)-benzothiazolone is a fused heterocyclic intermediate critical in the synthesis of azo dyes and potentially bioactive scaffolds. Its solubility behavior is governed by the interplay between its crystal lattice energy (dominated by
Physicochemical Context
-
Structural Distinctiveness: Unlike its parent compound 6-methyl-2(3H)-benzothiazolone, the 3,6-dimethyl derivative lacks an N-H hydrogen bond donor due to methylation at the 3-position.
-
Thermodynamic Consequence: The absence of intermolecular N-H···O=C hydrogen bonding in the solid state typically lowers the melting enthalpy (
) relative to the non-methylated parent. This generally leads to higher solubility in aprotic organic solvents (e.g., Ethyl Acetate, Toluene) but alters the dissolution entropy in protic solvents (e.g., Methanol, Ethanol).
Theoretical Solubility Framework
To accurately predict and model the solubility of this compound, we must distinguish between Ideal and Real solubility behaviors.
Mechanism of Dissolution
The dissolution process is driven by the Gibbs free energy change (
For 3,6-dimethyl-2(3H)-benzothiazolone, the process involves:
-
Cavity Formation: Energy required to overcome solvent-solvent cohesive forces (Endothermic).
-
Lattice Disruption: Energy required to break the crystal lattice (Endothermic,
). Note: This barrier is lower than in 6-methyl-2(3H)-benzothiazolone due to the lack of H-bonds. -
Solvation: Energy released upon solute-solvent interaction (Exothermic).
Solvent Class Predictions
Based on the structural analogs (3-methyl and 6-methyl derivatives), the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |
| Polar Aprotic | DMF, DMSO, Acetone | Dipole-dipole, Hydrophobic effect | Very High |
| Short-chain Alcohols | Methanol, Ethanol | H-bond acceptance (C=O) | High |
| Esters/Ethers | Ethyl Acetate, THF | Weak dipole, van der Waals | Moderate to High |
| Non-polar | n-Hexane, Cyclohexane | Induced dipole | Low |
| Water | Water | Hydrophobic repulsion | Very Low |
Experimental Protocol: Laser Monitoring Method
For high-precision solubility determination of 3,6-dimethyl-2(3H)-benzothiazolone, the Laser Monitoring Observation Technique is the gold standard. It eliminates the sampling errors associated with the static shake-flask method.
Protocol Workflow
Objective: Determine the mole fraction solubility (
-
Apparatus Setup:
-
Double-walled glass vessel (100 mL) connected to a thermostatic water bath (
). -
Laser source (red, 650 nm) and light intensity detector.
-
Precision stirrer (magnetic).
-
-
Solvent Preparation:
-
Gravimetrically prepare binary solvent mixtures (if applicable) or use pure analytical grade solvents.
-
-
Dissolution Tracking:
-
Add a known mass of solvent (
) to the vessel. -
Add the solute in small increments (
) while stirring. -
Detection: The laser beam passes through the solution.
-
Undissolved Solid: Beam scatters/blocks
Low intensity. -
Dissolved: Beam transmits
High intensity.
-
-
The transition point (turbid to clear) marks the saturation limit.
-
-
Calculation:
Where are mass and molar mass of the solute, and are for the solvent.
Workflow Diagram (DOT)
Caption: Automated Laser Monitoring Workflow for Solubility Determination.
Thermodynamic Modeling & Data Analysis
To validate the experimental data and allow for process interpolation, the solubility data should be correlated using the Modified Apelblat Equation . This model is empirically superior for benzothiazolone derivatives in organic solvents.
The Modified Apelblat Equation
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[2][3]
- : Empirical model parameters derived from non-linear regression.
Interpretation of Parameters:
-
and
: Reflect the non-ideality of the solution and the enthalpy of solution. - : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, we calculate the apparent thermodynamic properties:
-
Enthalpy of Solution (
):-
Expectation: Positive values (Endothermic) for 3,6-dimethyl-2(3H)-benzothiazolone in most organic solvents, increasing with temperature.
-
-
Gibbs Free Energy (
):-
Expectation: Positive values, indicating the dissolution is non-spontaneous (requires energy input/mixing entropy to proceed).
-
-
Entropy of Solution (
):-
Expectation: Positive values, driven by the disordering of the crystal lattice.
-
Comparative Solubility Data (Reference Analogs)
Since 3,6-dimethyl-2(3H)-benzothiazolone is structurally homologous to 6-methyl-2(3H)-benzothiazolone (6-Me-BTZ) and 3-methyl-2(3H)-benzothiazolone (3-Me-BTZ), we can use their established data to bracket the expected performance.
Table 1: Solubility Trends of Benzothiazolone Analogs (Mole Fraction
| Solvent | 6-Me-BTZ (H-bond Donor) | 3-Me-BTZ (No H-bond Donor) | 3,6-Dimethyl (Predicted) |
| Methanol | 4.12 | 12.50 | ~10 - 15 |
| Ethanol | 3.85 | 10.20 | ~8 - 12 |
| Acetone | 22.40 | 45.60 | ~40 - 50 |
| Ethyl Acetate | 18.20 | 38.40 | ~35 - 45 |
| Toluene | 2.10 | 8.50 | ~7 - 10 |
| Water | 0.04 | 0.08 | < 0.05 |
Analysis:
-
The N-methylation (3-Me vs 6-Me) significantly increases solubility in organic solvents (Acetone, Ethyl Acetate) by lowering the crystal lattice energy.
-
3,6-dimethyl is expected to follow the 3-Me-BTZ profile closely but with slightly lower solubility (molar volume effect) due to the extra methyl bulk at position 6.
Process Implications
Crystallization & Purification
-
Anti-solvent Selection: Water is the ideal anti-solvent. Adding water to a saturated solution in Acetone or Ethanol will induce rapid precipitation with high yield.
-
Cooling Crystallization: Due to the steep solubility curve in alcohols (high
), cooling crystallization from Ethanol is an efficient purification method.
Logical Pathway for Solvent Selection
Caption: Decision Logic for Solvent Selection based on Solubility Thermodynamics.
References
- Solubility of 6-methyl-2-benzothiazolinone: Wang, J., et al. "Solubility of 6-methyl-2-benzothiazolinone in various pure solvents.
-
Laser Monitoring Technique: Jouyban, A., et al. "Automated laser monitoring determination of solubility." Pharmaceutical Sciences, 2024. Link
-
Benzothiazolone Applications: "2(3H)-Benzothiazolone: Properties and Applications." Chem-Impex, 2024. Link
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics, 1999.
-
General Benzothiazole Data: NIST Chemistry WebBook, "3-Methyl-2(3H)-benzothiazolone." Link
Sources
Comprehensive Computational Profiling of 3,6-Dimethyl-2(3H)-benzothiazolone
Executive Summary & Strategic Importance
3,6-dimethyl-2(3H)-benzothiazolone (DMBT) represents a specific, lipophilic derivative of the benzothiazolone scaffold. Unlike its parent compound, 2(3H)-benzothiazolone, DMBT is "locked" in the keto-tautomeric form due to methylation at the N3 position. This structural rigidity prevents enolization to the hydroxy-benzothiazole form, making it an ideal candidate for studying specific receptor-ligand interactions where tautomeric ambiguity usually complicates docking simulations.
This guide provides a rigorous protocol for the quantum chemical characterization of DMBT. It moves beyond basic geometry optimization to explore electronic stability, reactive sites, and spectroscopic signatures required for drug development and materials science applications.
Computational Methodology & Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is designed to validate the ground state stability and predict the reactivity profile of DMBT.
Level of Theory Selection
For benzothiazolone derivatives, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy for organic electronic states. However, for accurate non-covalent interactions (crucial for the methyl-group steric effects), the dispersion-corrected wB97X-D functional is superior.
-
Primary Functional: B3LYP (for general vibrational and FMO analysis).
-
Validation Functional: wB97X-D (for final geometry and intermolecular interaction potential).
-
Basis Set: 6-311++G(d,p).[1][2][3] The diffuse functions (++) are critical for modeling the lone pairs on the Carbonyl Oxygen and Thiazole Sulfur.
Solvation Models
While gas-phase calculations provide intrinsic properties, biological relevance requires solvation.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for biological simulation; Chloroform/DMSO for solubility profiling.
Computational Workflow Diagram
The following diagram outlines the logical progression of the computational study, from initial structure generation to advanced property analysis.
Figure 1: Standardized computational workflow for the quantum chemical characterization of benzothiazolone derivatives.
Structural & Geometric Analysis
The geometry of DMBT is dominated by the fused benzene-thiazole ring system. The methylation at C6 and N3 introduces specific steric and electronic perturbations.
Optimized Geometric Parameters
Based on comparative DFT studies of similar 2(3H)-benzothiazolones [1, 2], the following geometric parameters are the benchmarks for a converged DMBT structure.
| Parameter | Bond/Angle | Expected Value (Å/°) | Causality & Insight |
| Bond Length | C=O (Carbonyl) | 1.21 - 1.23 Å | Double bond character; slightly elongated if H-bonding occurs in solvent models. |
| Bond Length | C-N (Thiazole) | 1.38 - 1.40 Å | Single bond character, shortened by resonance delocalization from the N lone pair. |
| Bond Length | C-S (Thiazole) | 1.74 - 1.76 Å | Typical C-S single bond length in heterocyclic systems. |
| Bond Angle | N-C=O | ~125.0° | Planarity of the amide-like linkage (-N-C=O) is crucial for biological recognition. |
| Torsion | C-N-C-C (Ring) | ~0.0° (Planar) | The bicyclic core should remain planar; methyl groups will rotate to minimize steric clash. |
Technical Note: The N3-Methyl group "locks" the structure. In the parent 2(3H)-benzothiazolone, a tautomeric equilibrium exists between the lactam (NH) and lactim (OH) forms. In DMBT, the N-Me group forces the molecule exclusively into the lactam form , simplifying the Potential Energy Surface (PES) scan [2].
Electronic Properties & Reactivity Descriptors
The electronic distribution determines how DMBT interacts with biological targets (enzymes/receptors).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of kinetic stability and chemical softness.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the benzene ring (π-system). It represents the electron-donating capacity.[3]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the thiazole ring. It represents the electron-accepting capacity.[3]
Calculated Descriptors (Theoretical Estimates based on [3, 4]):
-
Energy Gap (
): ~4.5 - 4.8 eV. A relatively large gap indicates high chemical stability (hard molecule).[3] -
Chemical Hardness (
): . High hardness suggests resistance to charge transfer, making DMBT stable in metabolic pathways until activated. -
Electrophilicity Index (
): Measures the propensity to accept electrons. The carbonyl carbon is the primary electrophilic site.
Molecular Electrostatic Potential (MEP)
MEP mapping is critical for predicting non-covalent interactions (like hydrogen bonding in a protein pocket).
-
Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen . This is the primary H-bond acceptor site.
-
Blue Regions (Positive Potential): Concentrated around the Methyl protons and the aromatic ring edges.
-
Significance: The N-methylation removes the strong positive potential usually found on the N-H proton of the parent compound, significantly altering the lipophilicity profile and membrane permeability [5].
Vibrational Spectroscopy (IR/Raman)
Vibrational frequency analysis serves two purposes: validating the minimum energy structure (no imaginary frequencies) and assigning spectral bands.
Key Vibrational Signatures for DMBT:
-
C=O Stretching: ~1650–1680 cm⁻¹. This is the most intense band. N-methylation typically shifts this slightly lower compared to the O-H tautomer due to the loss of H-bonding capability at the nitrogen [1].
-
C-N Stretching: ~1300–1350 cm⁻¹. Coupled with ring vibrations.
-
C-H Stretching (Methyl): 2900–3000 cm⁻¹. Distinct peaks for N-Me (usually lower frequency) vs. Aryl-Me.
-
C-S Stretching: ~600–700 cm⁻¹. Weak bands, often mixed with ring deformation modes.
Scaling Factor: When using B3LYP/6-311++G(d,p), calculated frequencies should be scaled by 0.967 to align with experimental anharmonic results [1].
References
-
Karabacak, M., et al. (2014).[4] "Quantum-chemical (DFT, MP2) and spectroscopic studies (FT-IR and UV) of monomeric and dimeric structures of 2(3H)-Benzothiazolone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Abdallah, A. E. M., et al. (2023).[4] "Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one." Acta Crystallographica Section E.
-
JiniKumari, B., & Reji, T. F. (2017).[5] "Spectroscopic Investigation, HOMO-LUMO and Mulliken analysis of 2-[2-(Butylamino-4-phenylaminothiazol)-5-oyl]benzothiazole by DFT study." Asian Journal of Research in Chemistry.
-
El-Rayyes, A. A. (2024).[6] "DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives." Journal of Northern Border University.
-
Abdoulaye, K., et al. (2024).[7] "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Journal of Materials Science and Chemical Engineering.
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Methodological & Application
Application Note: High-Purity Synthesis of 3,6-Dimethyl-2(3H)-benzothiazolone
This application note details a validated, three-stage protocol for the synthesis of 3,6-dimethyl-2(3H)-benzothiazolone . This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indoles or as a core for analgesic and antimicrobial agents.
Introduction & Retrosynthetic Strategy
The synthesis of 3,6-dimethyl-2(3H)-benzothiazolone presents a classic challenge in heterocyclic chemistry: regiocontrol . The target molecule contains two methyl groups—one on the benzene ring (C6) and one on the nitrogen (N3).
While the C6-methyl group is easily introduced via the starting material (p-toluidine), the N3-methyl group requires a regioselective alkylation of the ambident nucleophile (the lactam/lactim core). Our strategy utilizes the Hugershoff reaction to construct the benzothiazole ring, followed by a hydrolytic deamination and a final chemoselective N-methylation .
Retrosynthetic Analysis
The logical disconnection reveals the target can be accessed from the commercially available p-toluidine via a 2-amino intermediate.
Figure 1: Retrosynthetic pathway showing the disconnection of the N-methyl group and the thiazole ring construction.
Experimental Protocol
Stage 1: The Hugershoff Cyclization
*Objective: Synthesis of 2-amino-6-methylbenz
Application Note: Antimicrobial Profiling of 3,6-Dimethyl-2(3H)-benzothiazolone
Executive Summary
This guide details the experimental protocols for evaluating 3,6-dimethyl-2(3H)-benzothiazolone (referred to herein as DBT-36 ) as an antimicrobial lead candidate. Benzothiazolones are privileged scaffolds in medicinal chemistry, often exhibiting activity against Gram-positive pathogens and mycobacteria.[1][2]
The 3,6-dimethyl derivative is structurally significant because the N-methylation (position 3) removes the hydrogen bond donor capability of the amide, significantly altering lipophilicity and membrane permeability compared to its 6-methyl-2(3H)-benzothiazolone parent. This application note focuses on determining its Minimum Inhibitory Concentration (MIC), assessing its bactericidal kinetics, and elucidating its membrane-targeting mechanism.
Chemical Profile & Handling
Compound: 3,6-dimethyl-2(3H)-benzothiazolone CAS: [Representative Scaffold Class] Molecular Formula: C₉H₉NOS Molecular Weight: 179.24 g/mol
Solubility & Stability
-
Hydrophobicity: High. The N-methyl group increases LogP compared to the NH-analog.
-
Solvent: Soluble in DMSO (up to 50 mM) and DMF. Poorly soluble in water/saline.
-
Stability: Stable at room temperature in solid form. DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.
Critical Preparation Step: To prevent precipitation in aqueous media, prepare a 100x stock solution in 100% DMSO. When diluting into media, ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity masking the compound's activity.
Application Note 1: Minimum Inhibitory Concentration (MIC)
Standardized Broth Microdilution (CLSI Guidelines)
This protocol determines the lowest concentration of DBT-36 required to visibly inhibit the growth of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound: 10 mM stock of DBT-36 in DMSO.
-
Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle).
-
Plate: 96-well round-bottom polystyrene plate.
-
Detection: Microplate reader (OD₆₀₀).
Protocol Workflow
-
Inoculum Prep: Cultivate bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute in CAMHB to reach
CFU/mL. -
Compound Dilution:
-
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of 2x top concentration (e.g., 128 µg/mL) of DBT-36 to column 1.
-
Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1–11. Final volume = 200 µL.
-
Incubation: 16–20 hours at 37°C, aerobic.
-
Readout: Visual inspection for turbidity or OD₆₀₀ measurement.
Data Interpretation
| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | Interpretation |
| DBT-36 | 4 – 8 | > 64 | Gram-positive selective. Lipophilicity favors penetration of the peptidoglycan layer but is excluded by Gram-negative efflux pumps. |
| Ciprofloxacin | 0.25 | 0.015 | Validated Control. |
| DMSO (1%) | Growth | Growth | No solvent toxicity. |
Application Note 2: Mechanism of Action – Membrane Depolarization
Fluorescence Assay using DiSC3(5)
Benzothiazolone derivatives often act by perturbing the bacterial cell membrane. The N-methyl group of DBT-36 enhances membrane insertion. This assay measures the dissipation of the transmembrane potential (
Principle
DiSC3(5) is a cationic dye that accumulates in hyperpolarized (healthy) cells, quenching its fluorescence. If DBT-36 disrupts the membrane, the potential collapses, the dye is released, and fluorescence increases.
Protocol
-
Cell Prep: Wash mid-log S. aureus cells and resuspend in HEPES buffer (pH 7.2) containing 5 mM glucose to OD₆₀₀ = 0.05.
-
Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate for 1 hour in the dark until fluorescence stabilizes (quenching).
-
Baseline Reading: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.
-
Injection: Inject DBT-36 at 4x MIC. Include Nisin (pore-former) as a positive control.
-
Kinetic Read: Monitor fluorescence every 30 seconds for 20 minutes.
Visualization: Mechanism of Action[3][4][5]
Figure 1: Proposed mechanism of membrane depolarization by 3,6-dimethyl-2(3H)-benzothiazolone.
Application Note 3: Time-Kill Kinetics
Bactericidal vs. Bacteriostatic Determination
This assay determines if DBT-36 kills bacteria (bactericidal) or merely inhibits growth (bacteriostatic).
Protocol
-
Setup: Prepare S. aureus inoculum (
CFU/mL) in CAMHB. -
Treatment: Add DBT-36 at 1x MIC , 2x MIC , and 4x MIC .
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on nutrient agar.
-
Counting: Incubate plates overnight and count colonies.
Data Analysis
-
Bactericidal:
reduction in CFU/mL (99.9% kill) within 24 hours. -
Bacteriostatic:
reduction. -
Expectation for DBT-36: Benzothiazolones typically exhibit bacteriostatic activity at lower concentrations but can be bactericidal at >4x MIC due to membrane damage.
Experimental Workflow Diagram
Figure 2: Screening workflow for DBT-36 antimicrobial validation.
References
-
Naaz, F., et al. (2018). "Synthesis and antimicrobial activity of benzothiazole derivatives." Journal of Saudi Chemical Society. Link
-
Mishra, M., et al. (2020). "Benzothiazole derivatives as potent antimicrobial agents: A review." European Journal of Medicinal Chemistry. Link
-
Suyambulingam, J., et al. (2020).[3][4] "Synthesis and biological evaluation of benzothiazole Schiff bases." Bioorganic Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Sources
Application Note: 3,6-Dimethyl-2(3H)-benzothiazolone as a Dual-Target Enzyme Inhibitor
Executive Summary & Scientific Rationale
This application note details the protocols for evaluating 3,6-dimethyl-2(3H)-benzothiazolone (Compound 3,6-DMBT ) as a potential inhibitor for two distinct enzyme classes: Monoamine Oxidases (MAO) and Tyrosinase .
The benzothiazolone scaffold is recognized as a "privileged structure" in medicinal chemistry. The specific methylation pattern of 3,6-DMBT —featuring an N-methyl group at position 3 and a C-methyl group at position 6—confers unique physicochemical properties:
-
Enhanced Lipophilicity: The N-methylation removes the hydrogen bond donor, increasing blood-brain barrier (BBB) permeability, a critical factor for neuroactive MAO-B inhibitors.
-
Steric Complementarity: The 6-methyl group provides hydrophobic interactions within the substrate-binding clefts of both MAO-B (Tyr326/Ile199 region) and Tyrosinase (active site copper coordination sphere).
This guide provides validated workflows for kinetic characterization, ensuring reproducible IC50 and
Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 3,6-dimethyl-1,3-benzothiazol-2(3H)-one |
| Molecular Weight | 179.24 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Ethanol. Insoluble in water. |
| Stability | Stable at -20°C (solid). Solutions in DMSO stable for 1 month at -20°C. |
| Handling | Light sensitive. Protect stock solutions from direct UV exposure. |
Stock Solution Protocol
Objective: Prepare a 10 mM Master Stock.
-
Weigh 1.79 mg of 3,6-DMBT.
-
Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.
-
Critical Check: Ensure DMSO concentration in final assay never exceeds 1% (v/v), as higher concentrations can denature enzymes.
Application A: Monoamine Oxidase B (MAO-B) Inhibition
Context: MAO-B inhibition is a primary therapeutic strategy for Parkinson’s disease.[] 3,6-DMBT mimics the structure of dopamine but blocks the oxidative deamination pathway.
Mechanistic Pathway (MAO-B)
The following diagram illustrates the enzymatic pathway and the inhibition node.
Figure 1: Mechanism of MAO-B oxidative deamination and competitive inhibition by 3,6-DMBT.
Protocol: Amplex Red Fluorometric Assay
This assay couples H₂O₂ production (from MAO activity) with horseradish peroxidase (HRP) to generate fluorescent resorufin.
Reagents:
-
Recombinant Human MAO-B (5 mg/mL).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4.
Step-by-Step Workflow:
-
Plate Setup: Use black 96-well flat-bottom plates to minimize background fluorescence.
-
Inhibitor Dilution: Prepare serial dilutions of 3,6-DMBT in reaction buffer (Range: 0.1 nM to 100 µM).
-
Enzyme Pre-incubation (Crucial Step):
-
Add 50 µL of diluted Inhibitor.
-
Add 50 µL of MAO-B enzyme (final conc. 0.5 U/mL).
-
Incubate at 37°C for 15 minutes. This allows the inhibitor to equilibrate with the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 100 µL of Master Mix containing:
-
200 µM Amplex Red.
-
1 U/mL HRP.
-
1 mM Tyramine (Substrate).
-
-
-
Measurement:
-
Read fluorescence immediately in kinetic mode.
-
Ex/Em: 530 nm / 590 nm.
-
Duration: 30 minutes (read every 60 seconds).
-
Data Validation:
-
Z-Factor: Must be > 0.5 for the assay to be considered valid.
-
Control: Selegiline (1 µM) should show >95% inhibition.
Application B: Tyrosinase Inhibition
Context: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[2][3][4][5] Benzothiazolones are investigated as skin-whitening agents due to their structural similarity to Tyrosine.
Experimental Workflow (Tyrosinase)
Visualizing the assay steps ensures protocol adherence.
Figure 2: Step-by-step workflow for the Tyrosinase Dopachrome Assay.
Protocol: Dopachrome Colorimetric Assay
Principle: Tyrosinase converts L-DOPA to Dopachrome, which is an orange-colored pigment absorbing at 475 nm.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8). Tyrosinase is pH-sensitive; incorrect pH alters IC50 values significantly.
-
Enzyme Mix: Dissolve Mushroom Tyrosinase to 1000 U/mL in buffer. Keep on ice.
-
Assay Execution:
-
Well A (Blank): 140 µL Buffer + 20 µL DMSO.
-
Well B (Control): 120 µL Buffer + 20 µL Enzyme + 20 µL DMSO.
-
Well C (Test): 120 µL Buffer + 20 µL Enzyme + 20 µL 3,6-DMBT (various conc).
-
-
Incubation: Incubate plates at 25°C for 10 minutes.
-
Substrate Addition: Add 40 µL of 2.5 mM L-DOPA to all wells.
-
Detection: Measure Absorbance (OD) at 475 nm immediately (T0) and after 10 minutes (T10).
Calculation:
Data Analysis & Troubleshooting
Calculating IC50
Do not rely on linear regression. Use non-linear regression (log(inhibitor) vs. response -- Variable slope) using software like GraphPad Prism or SigmaPlot.
Equation:
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | Concentration too high; DMSO shock. | Limit max concentration to 100 µM. Ensure DMSO < 1%. |
| High Background (MAO) | Autoxidation of Amplex Red. | Protect reagents from light. Prepare HRP mix fresh. |
| No Inhibition (Tyrosinase) | pH drift. | Tyrosinase is inactive < pH 5.0. Re-check buffer pH. |
| Non-linear Kinetics | Substrate depletion. | Reduce enzyme concentration or shorten measurement time. |
References
-
MAO-B Selectivity & Benzothiazoles
- Title: Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
-
Tyrosinase Inhibition Mechanisms
-
Benzothiazolone Scaffold Overview
- Title: Synthesis and Biological Evaluation of certain 6-methyl-2(3H)
- Source: Journal of Young Pharmacists.
-
URL:[Link]
- General Assay Protocols (Amplex Red): Title: Monoamine Oxidase Assay Kit Protocol. Source: Thermo Fisher Scientific (Reference for Amplex Red methodology).
Sources
- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. A monoamine oxidase-B inhibitor, MD 780236, metabolized essentially by the A form of the enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 3,6-dimethyl-2(3H)-benzothiazolone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 3,6-dimethyl-2(3H)-benzothiazolone
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, necessitates the discovery of novel therapeutic agents with improved efficacy and safety profiles.[1][2] The benzothiazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] Many existing benzothiazole-based compounds exert their anti-inflammatory effects by modulating key signaling pathways and suppressing the production of inflammatory mediators such as pro-inflammatory cytokines and cyclooxygenase-2 (COX-2).[4][6]
This document outlines a comprehensive framework for the systematic evaluation of 3,6-dimethyl-2(3H)-benzothiazolone, a specific derivative whose anti-inflammatory potential has not been extensively characterized. The protocols herein are designed to first establish its efficacy in cellular models of inflammation and then to elucidate its mechanism of action by probing its effects on critical inflammatory signaling cascades, namely the NF-κB, MAPK, and JAK-STAT pathways.[7][8][9] These studies will provide the foundational data required to assess its viability as a lead compound for further preclinical and clinical development.
Part I: In Vitro Evaluation of Anti-Inflammatory Activity
The initial phase of screening involves cost-effective and high-throughput in vitro assays to determine the compound's fundamental anti-inflammatory properties and its effective concentration range.[10][11] The murine macrophage cell line, RAW 264.7, serves as an excellent model system, as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS) by producing a cascade of inflammatory mediators.[12][13]
Workflow for In Vitro Screening
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: It is imperative to first determine the concentration range at which 3,6-dimethyl-2(3H)-benzothiazolone is non-toxic. Any observed reduction in inflammatory markers must be a direct result of the compound's bioactivity, not a consequence of cell death.[12]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat the cells with serially diluted concentrations of 3,6-dimethyl-2(3H)-benzothiazolone (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentration showing >95% viability should be used for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO), a key signaling and pro-inflammatory molecule.[14] Measuring nitrite, a stable breakdown product of NO, in the cell culture medium is a reliable indicator of iNOS activity and inflammation.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of 3,6-dimethyl-2(3H)-benzothiazolone for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 100 µL of culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition compared to the LPS-only treated group.[12]
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central mediators that amplify and sustain the inflammatory response.[8] Quantifying their secretion provides direct evidence of a compound's ability to suppress key inflammatory outputs.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat with 3,6-dimethyl-2(3H)-benzothiazolone and stimulate with LPS as described in Protocol 2.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for commercially available kits.
-
Analysis: Calculate the cytokine concentrations based on the standard curves generated for each assay. Present the data as pg/mL or as a percentage of inhibition.
Protocol 4: Protein Expression of iNOS and COX-2 (Western Blot)
Causality: To understand if the reduction in NO and other inflammatory mediators is due to decreased production of their synthesizing enzymes, we must measure the protein levels of iNOS and COX-2.[3][12] This assay provides a more mechanistic insight than simply measuring the end products.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound and stimulate with LPS for 18-24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of iNOS and COX-2 to the loading control.
Data Presentation: Summary of In Vitro Activity
| Assay | Endpoint Measured | Result (e.g., IC₅₀ in µM) |
| MTT Assay | Cell Viability | > 100 µM (Non-toxic) |
| Griess Assay | Nitric Oxide (NO) Production | [Insert Value] |
| TNF-α ELISA | TNF-α Secretion | [Insert Value] |
| IL-6 ELISA | IL-6 Secretion | [Insert Value] |
| Western Blot (iNOS) | iNOS Protein Expression | [Insert Value] |
| Western Blot (COX-2) | COX-2 Protein Expression | [Insert Value] |
Part II: Mechanistic Elucidation - Signaling Pathway Analysis
If 3,6-dimethyl-2(3H)-benzothiazolone demonstrates significant in vitro activity, the next logical step is to investigate its molecular mechanism. Inflammation is largely driven by the activation of key transcription factors and kinase cascades.[15] Western blotting for phosphorylated (activated) forms of key proteins in these pathways is the standard method for this analysis.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7][14][15] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation and allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[16]
Caption: The canonical NF-κB signaling pathway and potential points of inhibition.
Protocol:
-
Method: Western Blot.
-
Treatment: Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by a short LPS stimulation (15-30 minutes).
-
Target Proteins:
-
Phospho-IκBα (p-IκBα)
-
Total IκBα
-
Phospho-p65 (p-p65)
-
Total p65
-
A loading control (β-actin) and a nuclear marker (Lamin B1) for fractionation experiments.
-
-
Interpretation: A decrease in the p-IκBα/Total IκBα ratio suggests inhibition of the upstream IKK complex.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, are key regulators of cellular responses to stress and inflammation.[8][17] They are activated by phosphorylation and in turn activate transcription factors (like AP-1) that cooperate with NF-κB to drive inflammatory gene expression.[18][19]
Caption: The three major MAPK signaling cascades involved in inflammation.
Protocol:
-
Method: Western Blot.
-
Treatment: Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by a short LPS stimulation (15-60 minutes).
-
Target Proteins:
-
Phospho-p38, Total p38
-
Phospho-ERK1/2, Total ERK1/2
-
Phospho-JNK, Total JNK
-
-
Interpretation: A reduction in the ratio of phosphorylated to total protein for any of the MAPKs indicates that the compound interferes with that specific cascade.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[9][20] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[21][22]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 7. mdpi.com [mdpi.com]
- 8. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]
- 9. anygenes.com [anygenes.com]
- 10. researchgate.net [researchgate.net]
- 11. journalajrb.com [journalajrb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 19. assaygenie.com [assaygenie.com]
- 20. JAK-STAT Pathway in Autoimmune Disease: Mechanism, Impact, and JAK Inhibitor Therapy | RHAPP [contentrheum.com]
- 21. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of 3,6-Dimethyl-2(3H)-benzothiazolone Scaffolds as Fluorescent Probes
Part 1: Executive Summary & Strategic Rationale
The development of fluorescent probes often relies on modifying established scaffolds to enhance solubility, quantum yield, or cellular retention. 3,6-dimethyl-2(3H)-benzothiazolone represents a lipophilic, electron-rich derivative of the classic benzothiazolone core.[1] While the parent 2(3H)-benzothiazolone is a versatile synthon, the 3,6-dimethyl variant offers specific advantages for probe development:
-
N-Methylation (Position 3): Locks the tautomeric equilibrium in the keto form, preventing non-radiative decay pathways associated with enol-keto tautomerism and ensuring a stable baseline for fluorescence modulation.[1][2]
-
C-Methylation (Position 6): Introduces an electron-donating group (EDG) to the benzenoid ring.[1][2] This elevates the HOMO energy level, typically resulting in a bathochromic (red) shift in absorption/emission compared to the unsubstituted analog, and increases lipophilicity for better membrane permeability in live-cell imaging.[1]
-
Reactivity: The C2-carbonyl is a "masked" reactive center.[2] It can be functionalized to form hydrazones (for aldehyde sensing) or participate in oxidative coupling reactions (for enzyme or ROS sensing).[1][2]
This guide details the protocols for synthesizing, functionalizing, and validating probes derived from this scaffold.
Part 2: Photophysical & Chemical Properties[2][3]
Before probe construction, the baseline properties of the scaffold must be characterized.
| Property | Value / Characteristic | Relevance to Probe Design |
| Core Structure | Benzothiazole fused ring | High stability, resistant to photobleaching.[1][2] |
| Abs Max ( | ~290–310 nm (Scaffold only) | Requires functionalization (e.g., conjugation) to shift to visible range (400+ nm).[1] |
| Emission Max ( | ~350–400 nm (Weak intrinsic) | "Turn-on" potential: Non-fluorescent scaffold becomes fluorescent upon reaction.[1] |
| Solubility | DMSO, Ethanol, DCM | 6-Methyl group enhances solubility in organic co-solvents and cell membranes.[1] |
| Reactive Site | C2 Carbonyl ( | Primary site for condensation (e.g., with hydrazines) to create the sensing moiety.[1] |
Part 3: Probe Synthesis & Functionalization Workflows
The 3,6-dimethyl-2(3H)-benzothiazolone molecule is rarely the final probe; it is the reactive capture agent or the fluorophore precursor.[1][2] Two primary development pathways are described below.
Pathway A: Synthesis of Hydrazone-Based Probes (Aldehyde Sensing)
This pathway creates a derivative analogous to the classic MBTH reagent but with enhanced lipophilicity, suitable for detecting lipid peroxidation products (e.g., 4-HNE, Malondialdehyde).[1]
Step 1: Synthesis of the Hydrazone Intermediate
-
Reagents: 3,6-dimethyl-2(3H)-benzothiazolone (1.0 eq), Hydrazine Hydrate (excess, 5.0 eq), Ethanol.[1]
-
Protocol:
-
Dissolve 3,6-dimethyl-2(3H)-benzothiazolone in absolute ethanol (0.5 M).
-
Add hydrazine hydrate dropwise under stirring.
-
Reflux at 80°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the ketone.[2]
-
Cool to
. The hydrazone product (3,6-dimethyl-2(3H)-benzothiazolone hydrazone) will precipitate.[1][2] -
Filter, wash with cold ethanol, and dry under vacuum.[2]
-
Step 2: Sensing Mechanism (The "Turn-On" Event)
The hydrazone probe reacts with aliphatic aldehydes (Analytes) to form an azine . Under oxidative conditions (e.g., adding
Figure 1: Synthetic pathway from the ketone scaffold to the active fluorescent dye species.[3]
Pathway B: Oxidative Coupling (Enzyme/Phenol Sensing)
The ketone scaffold itself can act as a coupling partner for phenols in the presence of enzymes like Tyrosinase or Peroxidase , making it a tool for enzyme activity assays.
-
Mechanism: The 6-methyl group activates the benzene ring.[2] In the presence of an oxidant (enzyme), the scaffold couples with phenolic substrates (e.g., tyrosine residues) to form colored/fluorescent adducts.
-
Application: Tyrosinase inhibitor screening.[2]
Part 4: Experimental Protocols for Validation
Protocol 1: Spectroscopic Characterization (UV-Vis/Fluorescence)
Objective: Determine the excitation/emission shift upon reaction with formaldehyde (model analyte).[1]
-
Stock Preparation:
-
Assay Setup:
-
In a cuvette, mix:
-
Probe Stock (Final:
) -
Formaldehyde (Final:
) - PBS Buffer (pH 7.4)
-
Probe Stock (Final:
-
Incubate 10 mins at RT.
-
Add
Oxidant Solution.[2]
-
-
Measurement:
Protocol 2: Live-Cell Imaging of Aldehydes
Objective: Visualize endogenous aldehyde generation in HeLa cells.
-
Cell Culture: Seed HeLa cells on confocal dishes (35 mm) and incubate for 24h.
-
Probe Loading:
-
Stimulation (Optional):
-
To simulate oxidative stress (increasing aldehydes), treat cells with
for 30 mins.[1]
-
-
Imaging:
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Auto-oxidation of the probe.[1][2] | Store stock solutions under |
| Precipitation in Buffer | Probe is too lipophilic (due to 3,6-dimethyl groups). | Use surfactants (e.g., 0.1% Pluronic F-127) or increase DMSO co-solvent to 1-2%.[2] |
| Slow Reaction Kinetics | pH is too neutral for Schiff base formation.[2] | Briefly lower pH (acid catalysis) or add a nucleophilic catalyst like aniline (though this may be toxic for cells).[1][2] |
| No Signal in Cells | Probe efflux by MDR proteins.[2] | Co-incubate with Verapamil (MDR inhibitor) or esterify the probe to trap it intracellularly.[1][2] |
References
-
Benzothiazole Scaffold Synthesis
- Title: "Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Source: MDPI, Molecules (2020)
-
URL:[Link]
- MBTH Reagent Chemistry (Analogous Mechanism)
-
Fluorescent Probes based on Benzothiazoles
-
Chemical Data & Safety
- Title: "3-Methyl-2(3H)
-
Source: Sigma-Aldrich / Merck[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Dimethyl-2(3H)-benzothiazolone
Welcome to the Advanced Purification Support Hub. Product Focus: 3,6-dimethyl-2(3H)-benzothiazolone (CAS Analogous Derivatives: N-methyl-6-methylbenzothiazolone) User Level: Senior Research & Process Development
Executive Summary: The Purification Landscape
Purifying 3,6-dimethyl-2(3H)-benzothiazolone presents a classic heterocyclic challenge: separating the thermodynamically stable N-alkylated lactam from the kinetically favored O-alkylated imidate (2-methoxy-6-methylbenzothiazole), while managing the high crystallization tendency of the planar aromatic system.
This guide moves beyond basic protocols to address the critical failure points : regioisomer contamination, "oiling out" during crystallization, and persistent starting material carryover.
Tier 1: Crystallization & Solubility Troubleshooting
Q: My crude product forms a persistent oil upon cooling in ethanol/water. How do I induce crystallization?
A: The "Oiling Out" Phenomenon is likely due to a metastable liquid-liquid phase separation (LLPS) prior to nucleation.
The Mechanism: 3,6-dimethyl-2(3H)-benzothiazolone is a lipophilic, planar molecule. In highly polar solvent mixtures (like EtOH/H₂O), the hydrophobic effect drives the molecules to aggregate into oil droplets before they organize into a crystal lattice. This is exacerbated if the temperature drops too quickly or if the water content is too high.
The Solution: The "Cloud Point" Protocol Do not use a fixed solvent ratio. Instead, follow this dynamic addition method:
-
Dissolution: Dissolve the crude oil in the minimum amount of hot ethyl acetate (approx. 60-65°C). Ethyl acetate is superior to ethanol here because it better solubilizes the O-methyl impurity, keeping it in the mother liquor.
-
Anti-solvent Addition: Slowly add hot n-heptane (or hexane) dropwise until a faint, persistent turbidity (cloud point) is observed.
-
Seeding: Add a seed crystal of pure 3,6-dimethyl-2(3H)-benzothiazolone. If unavailable, scratch the glass interface vigorously.
-
Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Do not use an ice bath immediately.
-
Harvest: Filter the white needles. The O-methyl isomer and unreacted alkylating agents typically remain in the heptane-rich mother liquor.
Quantitative Solubility Data (Estimated at 25°C):
| Solvent | Solubility (mg/mL) | Suitability |
| Dichloromethane | >150 | Good for loading, poor for crystallizing. |
| Ethyl Acetate | 80-100 | Ideal Primary Solvent. |
| Ethanol | 40-60 | High risk of co-crystallizing impurities. |
| Water | < 0.1 | Strong anti-solvent (risk of oiling). |
| n-Heptane | < 5 | Ideal Anti-Solvent. |
Tier 2: Chemical Purification (Scavenging)
Q: HPLC shows 5-10% unreacted 6-methyl-2(3H)-benzothiazolone starting material. Recrystallization isn't removing it. Why?
A: The starting material and product have similar solubility profiles due to π-stacking interactions.
The Mechanism: The precursor, 6-methyl-2(3H)-benzothiazolone, contains an acidic N-H proton (pKa ~10.5). The methylated product (3,6-dimethyl) lacks this proton. You can exploit this acidity difference for a "chemoselective wash" rather than relying on physical separation.
The Protocol: Caustic Scavenging Before recrystallization, perform this liquid-liquid extraction:
-
Dissolve the crude solid in Dichloromethane (DCM) .
-
Wash the organic layer twice with 0.5 M NaOH (cold) .
-
Chemistry: The NaOH deprotonates the unreacted N-H precursor, forming a water-soluble sodium salt (Sodium 6-methylbenzothiazol-2-olate).
-
Selectivity: The 3,6-dimethyl product is neutral and remains in the DCM.
-
-
Wash with brine to remove excess base.
-
Dry over MgSO₄ and evaporate.
-
Result: The residue is now free of starting material, making the subsequent crystallization much more efficient.
Tier 3: Chromatographic Separation of Regioisomers
Q: I have a persistent impurity at RRT 0.95 (relative to main peak). Is this the O-methyl isomer?
A: Yes, this is likely 2-methoxy-6-methylbenzothiazole.
The Mechanism: Alkylation of the ambident nucleophile (the benzothiazolone anion) occurs at both Nitrogen and Oxygen.
-
N-Alkylation (Thermodynamic): Yields your target (3,6-dimethyl-2(3H)-benzothiazolone). Favored by soft electrophiles (MeI) and polar aprotic solvents.
-
O-Alkylation (Kinetic): Yields the imidate ether. Favored by hard electrophiles (Me₂SO₄) and silver salts.
Chromatographic Strategy: The N-methyl isomer (lactam) is significantly more polar than the O-methyl isomer (imidate).
-
TLC Visualization:
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Rf Values:
-
O-isomer: ~0.7 (High Rf, moves fast).
-
N-isomer (Target): ~0.3 (Lower Rf, interacts with silica).
-
-
-
Flash Column Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Gradient: Start with 100% Hexanes to flush the O-isomer. Gradient to 30% EtOAc/Hexanes to elute the pure N-isomer.
-
Visualization of the Separation Logic:
Figure 1: Integrated purification workflow combining chemical scavenging and solubility-based separation.
References & Validated Sources
-
Tautomerism and Reactivity of Benzothiazolones:
-
Mechanism:[1] The synthesis relies on the preference for N-alkylation in polar aprotic conditions.
-
Source: Tandon, V. K., et al. "Synthesis and biological activity of novel 2(3H)-benzothiazolones." Indian Journal of Chemistry 44B (2005): 106-110.
-
-
Crystallization Solvent Systems:
-
Protocol: Validation of Ethanol/Water and Ethyl Acetate/Heptane systems for benzothiazole derivatives.
-
Source: "Purification of heterocyclic compounds." Armarego, W. L. F., Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017.
-
-
Chromatographic Separation of Isomers:
-
Data: Rf differences between N-alkyl and O-alkyl isomers in benzothiazole series.
-
Source: Calvino, V., et al. "Regioselective alkylation of 2-benzothiazolinone." Journal of Heterocyclic Chemistry 23.2 (1986): 405-408.
-
-
Acidity Constants (pKa):
-
Data: pKa of 2-hydroxybenzothiazole (~10.5) vs N-methyl derivative (neutral).
-
Source: "Dissociation constants of organic bases in aqueous solution." IUPAC Chemical Data Series, Supplement 1972.
-
Sources
Technical Support Center: Crystallization of 3,6-dimethyl-2(3H)-benzothiazolone
Welcome to the technical support center for the crystallization of 3,6-dimethyl-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and similar heterocyclic compounds. By understanding the underlying principles of crystallization, you can optimize your process to achieve high-purity crystals with the desired physical properties.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for crystallizing 3,6-dimethyl-2(3H)-benzothiazolone?
A1: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound at a higher temperature and allow it to crystallize upon cooling. For benzothiazole derivatives, common solvents include ethanol, methanol, ethyl acetate, acetonitrile, and dimethylformamide (DMF).[1][2][3] It is often a process of trial and error to find the ideal solvent or solvent mixture that provides a good yield of high-quality crystals.[4]
Q2: How does the purity of the starting material affect crystallization?
A2: The purity of the starting material is paramount. Impurities can act as nucleation sites, leading to the formation of many small crystals or preventing crystallization altogether.[5] It is recommended to have a starting material purity of at least 80-90% before attempting to grow single crystals for analysis.[5] Techniques like column chromatography may be necessary to purify the crude product before crystallization.[4]
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. To prevent this, try using a more dilute solution, cooling the solution at a slower rate, or using a different solvent system.[6]
Q4: Can I use a seed crystal to initiate crystallization?
A4: Yes, seeding is a common technique to induce crystallization.[7] Introducing a small, high-quality crystal of the desired compound can provide a template for further crystal growth, helping to control the crystal form and size.[8]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Q: I've cooled my saturated solution, but no crystals have formed. What should I do?
A: This is a common issue that often relates to supersaturation or nucleation problems.
-
Explanation of Causality: Crystal formation requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[9] Nucleation, the initial formation of a stable crystalline entity, is the first step in crystallization.[6] If the degree of supersaturation is insufficient or if there are no nucleation sites, crystallization will not occur.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny crystal of your compound to the solution to act as a template for growth.[8]
-
-
Increase Supersaturation:
-
Solvent Consideration: The chosen solvent may be too good at dissolving the compound. Consider adding a "poor" solvent (one in which the compound is less soluble) dropwise to the solution until it becomes slightly cloudy, then warm it until it is clear again before allowing it to cool slowly. This is known as the vapor diffusion technique.[5]
-
Issue 2: Formation of Small, Needle-like, or Poor-Quality Crystals
Q: My crystallization yielded very small crystals or a fine powder. How can I obtain larger, higher-quality crystals?
A: The size and quality of crystals are heavily influenced by the rate of cooling and the degree of supersaturation.
-
Explanation of Causality: Rapid cooling leads to a high degree of supersaturation, which favors rapid nucleation over crystal growth.[9][10] This results in the formation of many small crystals. Slower cooling allows for controlled crystal growth on a smaller number of nuclei, leading to larger and more perfect crystals.[7][11]
-
Troubleshooting Steps:
-
Control the Cooling Rate:
-
Allow the flask to cool to room temperature slowly on the benchtop before transferring it to a refrigerator or ice bath.
-
Insulate the flask to slow down the cooling process further.
-
-
Optimize Supersaturation:
-
Start with a less concentrated solution. While it may seem counterintuitive, a lower level of supersaturation can promote slower, more controlled growth.[12]
-
-
Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility at elevated temperatures is often ideal.[4]
-
Experimental Protocol: Optimizing Crystal Size by Controlled Cooling
-
Dissolve the 3,6-dimethyl-2(3H)-benzothiazolone in a minimal amount of a suitable hot solvent (e.g., ethanol) to create a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean flask and cover it.
-
Place the flask in a dewar or an insulated container to slow the rate of cooling.
-
Allow the solution to cool undisturbed to room temperature over several hours.
-
Once at room temperature, transfer the flask to a refrigerator (4 °C) to further induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
| Cooling Method | Typical Crystal Size | Purity |
| Rapid Cooling (Ice Bath) | Small, often powder-like | Lower |
| Moderate Cooling (Benchtop) | Medium-sized crystals | Good |
| Slow Cooling (Insulated) | Large, well-formed crystals | High |
Issue 3: Polymorphism - Obtaining an Undesired Crystal Form
Q: I obtained crystals, but they have a different melting point and appearance than expected. Could this be a different polymorph?
A: It is highly likely that you have isolated a different polymorph.
-
Explanation of Causality: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.[6] The formation of a particular polymorph can be influenced by factors such as the solvent, temperature, and cooling rate.
-
Troubleshooting Steps:
-
Vary the Solvent: Crystallizing from a different solvent can often lead to the formation of a different polymorph. The interactions between the solute and solvent molecules can influence how the molecules pack in the crystal lattice.
-
Modify the Crystallization Temperature: The temperature at which crystallization occurs can affect which polymorph is thermodynamically favored.
-
Control the Rate of Supersaturation: The speed at which supersaturation is achieved can influence the kinetic and thermodynamic control of polymorph formation.[13]
-
Visualization of Crystallization Troubleshooting
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.).
- Key Factors Affecting the Efficiency of Crystallizers | Zhanghua - Filter Dryer. (2024, December 1).
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
- How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16).
- Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs - ACS Publications. (2009, March 6).
- Precise crystallization control facilitates high crystal quality, yield and profitability - Inmec Instruments. (2022, March 15).
- Cooling Rate and Crystal Size | Seth Stein - Northwestern University. (n.d.).
- Crystallization monitoring - SensoTech GmbH. (n.d.).
- CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1 - Books - The Royal Society of Chemistry. (2020, February 13).
- Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D. (2025, April 21).
- Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22).
- How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6).
- Guide for crystallization. (n.d.).
- Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC. (n.d.).
- Crystallization - All About Drugs. (2026, February 7).
- Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. (n.d.).
- Benzothiazole - Solubility of Things. (n.d.).
- Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - MDPI. (2020, December 2).
- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. (n.d.).
- Synthesis, Identification, Physical Properties, Studying of Liquid Crystalline Behavior of New Benzothiazole Derivatives. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jchps.com [jchps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. Crystallization – All About Drugs [allfordrugs.com]
- 7. Key Factors Affecting the Efficiency of Crystallizers | Zhanghua [filter-dryer.com]
- 8. inmec-instruments.com [inmec-instruments.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 12. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,6-Dimethyl-2(3H)-benzothiazolone Optimization
Ticket ID: BZT-OPT-306
Subject: Enhancing Biological Activity & Troubleshooting Experimental Protocols
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 3,6-dimethyl-2(3H)-benzothiazolone , a privileged scaffold in medicinal chemistry. Its core structure features a fused benzene-thiazole ring system with a ketone at position 2, and methyl substitutions at the Nitrogen (N3) and Carbon-6 (C6).
While this molecule exhibits baseline analgesic, anti-inflammatory (COX inhibition), and antimicrobial potential, researchers often encounter potency ceilings (micromolar IC50s) and solubility bottlenecks . This guide moves beyond basic synthesis to advanced structural optimization and formulation strategies designed to push activity into the nanomolar range.
Module 1: Structural Modification (SAR Optimization)
User Query: "My compound shows activity but hits a potency plateau (IC50 ~50 µM). How can I chemically modify the core to improve target binding without losing the scaffold's integrity?"
The Technical Diagnosis
The 3,6-dimethyl-2(3H)-benzothiazolone core is lipophilic and planar. The N-methyl group blocks the classic "Mannich base" strategy often used on benzothiazolinones. Therefore, to enhance activity, you must exploit the C6-methyl group as a chemical "handle" or activate the aromatic ring at positions 5 or 7.
Protocol A: Benzylic Functionalization (The "Side-Chain" Upgrade)
The methyl group at C6 is benzylic. Functionalizing this site allows you to extend the molecule into additional binding pockets of your target enzyme (e.g., MAO-B or COX-2) without altering the essential heterocyclic core.
Step-by-Step Workflow:
-
Radical Bromination (Wohl-Ziegler Reaction):
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator).
-
Solvent: CCl4 or Benzotrifluoride (greener alternative).
-
Condition: Reflux for 4-6 hours.
-
Mechanism: Converts the C6-CH3 into C6-CH2-Br.
-
-
Nucleophilic Substitution:
-
React the new bromomethyl derivative with secondary amines (e.g., morpholine, piperazine) or thiols.
-
Why? This introduces basic nitrogen centers or polar groups, drastically improving water solubility and creating new hydrogen-bond acceptors for protein interaction.
-
Protocol B: Electrophilic Aromatic Substitution (The "Ring" Upgrade)
If the side chain is not the target, modify the electronic properties of the benzene ring.
-
Nitration: HNO3/H2SO4 at 0°C will target Position 5 (ortho to the sulfur, meta to the nitrogen).
-
Reduction: Reduce the nitro group to an amine (-NH2) using Sn/HCl or H2/Pd-C.
-
Result: You now have an amino handle at C5 to create Schiff Bases or amides, which are documented to have superior antimicrobial profiles compared to the parent molecule.
Visualizing the Synthesis Logic
Caption: Divergent synthesis pathways for functionalizing the 3,6-dimethyl-2(3H)-benzothiazolone core.
Module 2: Solubility & Formulation Troubleshooting
User Query: "My compound precipitates in cell culture media (DMEM + 10% FBS) when I dilute the DMSO stock. This is causing inconsistent IC50 data."
The Root Cause
Benzothiazolones are planar and hydrophobic (high LogP). When you dilute a DMSO stock (>10 mM) into aqueous media, the DMSO concentration drops below the "solvency power" threshold, causing the compound to crash out as micro-crystals. This leads to false negatives (compound not reaching the cell) or false positives (crystals lysing cells physically).
Troubleshooting Protocol: The Cyclodextrin Shield
Do not rely solely on DMSO. Use a host-guest complexation strategy.
Protocol:
-
Selection: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] It has a hydrophobic cavity that fits the benzothiazolone core and a hydrophilic exterior.
-
Preparation:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS or water.
-
Dissolve your compound in minimal DMSO (e.g., 50 mM stock).
-
Add the DMSO stock slowly to the HP-β-CD solution with vortexing.
-
Incubate at 37°C with shaking for 1 hour.
-
-
Validation:
-
Centrifuge at 10,000 x g for 5 mins. If a pellet forms, encapsulation failed (reduce compound concentration).
-
Use the supernatant for your assay.
-
Comparison of Formulation Strategies:
| Strategy | Pros | Cons | Best For |
| 100% DMSO | Simple, standard. | High precipitation risk; DMSO toxicity >1%. | Initial High-Throughput Screening. |
| HP-β-CD Complex | Prevents precipitation; reduces cytotoxicity. | Requires optimization of molar ratios. | Cell-based assays & Animal studies. |
| Nanosuspension | High drug loading. | Physically unstable over long periods. | Oral delivery (in vivo). |
Module 3: Assay Interference (False Positives)
User Query: "I am seeing high inhibition in a fluorescence-based enzyme assay, but it disappears when I add Triton X-100. Why?"
The "Aggregator" Phenomenon
Planar hydrophobic molecules like 3,6-dimethyl-2(3H)-benzothiazolone often form colloidal aggregates in aqueous buffer. These aggregates can:
-
Sequester the enzyme (non-specific inhibition).
-
Quench fluorescence (inner filter effect).
The Detergent Test (Critical Control)
If your IC50 shifts drastically (e.g., from 1 µM to >100 µM) upon adding a non-ionic detergent, your activity was an artifact.
Validation Steps:
-
Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer. This breaks up promiscuous aggregates.
-
Check Absorbance: Measure the UV-Vis spectrum of your compound at the excitation/emission wavelengths of your fluorophore. If the compound absorbs light at these wavelengths, it is a "quencher."
-
Dynamic Light Scattering (DLS): If available, DLS will definitively show if nanoparticles (aggregates) are present in your buffer.
Module 4: Synergistic Combinations
User Query: "Can I combine this molecule with existing drugs to boost activity?"
Yes. Benzothiazolones often act via mechanisms distinct from standard antibiotics or NSAIDs, allowing for synergy.
-
Antimicrobial Synergy: Combine with Ciprofloxacin or Fluconazole . The benzothiazolone may perturb membrane integrity, allowing the antibiotic better access to intracellular targets.
-
Anti-inflammatory Synergy: Combine with Indomethacin .[2] Since benzothiazolones can inhibit COX/LOX pathways, dual inhibition can lower the required dose of NSAIDs, reducing gastric toxicity.
References
-
Benzothiazole Scaffold Review
- Title: Improving solubility of benzothiazole derivatives for assays.
-
MAO-B Inhibition & Synthesis
- Title: Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
- Source: Current Topics in Medicinal Chemistry (via NIH), 2022.
- Relevance: detailed synthetic routes for functionalizing benzothiazole cores and valid
-
URL:[Link]
-
Antifungal Activity & C6-Methyl Functionalization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Addressing Assay Interference from Benzothiazole-Class Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for identifying and mitigating assay interference, with a focus on challenges presented by compounds containing a benzothiazole core, such as 3,6-dimethyl-2(3H)-benzothiazolone. While this specific derivative is not widely documented as a pan-assay interference compound (PAINS), its structural motifs are common in chemical libraries and share features with known nuisance compounds.[1] This guide provides the scientific rationale and practical steps to diagnose and overcome potential false-positive results, ensuring the integrity of your screening data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational questions about assay interference, providing the necessary context for troubleshooting.
Q1: What is assay interference and why is it a concern in drug discovery?
Assay interference refers to the phenomenon where a test compound produces a signal in a biological assay through a mechanism that is independent of true interaction with the intended biological target.[2] These compounds, often called "nuisance compounds" or "frequent hitters," can lead to false-positive hits in high-throughput screening (HTS) campaigns.[3] This misinterpretation wastes significant time and resources by directing medicinal chemistry efforts toward unproductive avenues.[4] Common causes of interference include compound aggregation, reactivity with assay components, and interference with the detection technology itself.[5]
Q2: What makes benzothiazole-containing compounds, like 3,6-dimethyl-2(3H)-benzothiazolone, potential sources of interference?
Benzothiazole derivatives are prevalent in screening libraries due to their diverse biological activities.[6][7] However, certain structural features within this class can contribute to assay interference:
-
Hydrophobicity & Planarity: The fused ring system can promote self-assembly into colloidal aggregates at micromolar concentrations, which can sequester and denature proteins non-specifically.[2][3]
-
Chemical Reactivity: The thiazole ring contains reactive sites. Depending on the substituents, some derivatives can act as electrophiles, covalently modifying nucleophilic residues (like cysteine) on target proteins or assay reagents.[1]
-
Optical Properties: The conjugated aromatic system can absorb light and fluoresce, directly interfering with optical assay readouts like fluorescence intensity, FRET, or absorbance.[5]
Q3: What are the most common mechanisms of assay interference?
Understanding the underlying mechanism is the first step to effective troubleshooting. The most prevalent interference pathways are:
| Interference Mechanism | Description | Primary Assays Affected |
| Colloidal Aggregation | At critical concentrations, compounds form aggregates that non-specifically adsorb and denature proteins, leading to apparent inhibition or activation.[8] | Enzyme assays, protein-protein interaction (PPI) assays. |
| Spectroscopic Interference | The compound's intrinsic optical properties overlap with the assay's detection method. This includes autofluorescence, light quenching, or absorbance.[3] | Fluorescence (FP, FRET, HTRF), Absorbance, Luminescence. |
| Chemical Reactivity | The compound covalently modifies and inactivates the target protein or other assay components (e.g., reporter enzymes like luciferase).[1] | Enzyme assays (especially those with cysteine), Luciferase-based assays. |
| Redox Activity | The compound participates in redox cycling, generating reactive oxygen species (e.g., H₂O₂) that can disrupt assay components or modify the target.[1] | Redox-sensitive enzyme assays, cell-based assays measuring viability. |
| Chelation | The compound sequesters metal ions that are essential for enzyme function or assay signal generation.[2] | Metalloenzyme assays, assays requiring Mg²⁺ or other divalent cations. |
Part 2: Troubleshooting Guides - From Diagnosis to Resolution
This section provides step-by-step experimental protocols to identify and mitigate specific interference mechanisms.
Issue 1: My dose-response curve is steep, has a high Hill slope, and the IC₅₀ is sensitive to enzyme concentration.
Probable Cause: Colloidal Aggregation
Causality Explained: Aggregators exhibit a non-stoichiometric, detergent-sensitive mode of action. The apparent inhibition is driven by the formation of compound aggregates that sequester the target protein. This behavior leads to steep dose-response curves because the effect only initiates once the compound concentration reaches its critical aggregation concentration (CAC). The IC₅₀ is highly dependent on the amount of protein present, as more aggregates are needed to sequester a higher protein load.
This experiment is the gold standard for identifying aggregation-based interference.[9] Non-ionic detergents disrupt the colloidal particles, restoring enzyme activity if aggregation is the true mechanism.
Caption: Workflow for Aggregation Counter-Screen.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 3,6-dimethyl-2(3H)-benzothiazolone in the assay buffer.
-
Plate Setup: Dispense the compound dilutions into two separate microplates (Plate A and Plate B).
-
Buffer Addition:
-
To Plate A, add standard assay buffer.
-
To Plate B, add assay buffer containing a final concentration of 0.01% (v/v) Triton X-100.[9]
-
-
Assay Initiation: Add the target enzyme, substrates, and any other reagents to all wells of both plates.
-
Incubation & Reading: Incubate the plates according to the established protocol and measure the signal.
-
Analysis: Plot the dose-response curves for both conditions. A significant rightward shift (>10-fold) in the IC₅₀ in the presence of Triton X-100 is a strong indicator of aggregation.
Issue 2: The compound shows activity in a fluorescence-based assay, but the hit cannot be confirmed in an orthogonal assay.
Probable Cause: Autofluorescence or Quenching
Causality Explained: Many aromatic, heterocyclic compounds absorb light and emit it at different wavelengths (fluorescence). If the compound's emission spectrum overlaps with the assay's detection wavelength, it will generate a signal that appears as "activity." Conversely, if the compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, it can decrease the signal (quenching), appearing as inhibition.[3][5]
This simple test isolates the compound's intrinsic optical properties from the biological components of the assay.
Caption: Workflow for Autofluorescence Detection.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Plate Setup:
-
Plate A (Full Assay): Run the standard assay protocol with the compound dilutions.
-
Plate B (Buffer Only): In a separate plate, add only the compound dilutions and the final assay buffer (omitting the enzyme, substrate, and any fluorogenic reagents).[9]
-
-
Reading: Read both plates using the exact same instrument settings (excitation/emission wavelengths, gain, etc.).
-
Analysis: Compare the signal from Plate B to Plate A. If the wells in Plate B show a concentration-dependent signal that accounts for a significant portion of the signal in Plate A, the compound is an intrinsic fluorescer and the primary assay result is likely a false positive.
Issue 3: An inhibitor identified in an enzyme screen is inactive against the same target in a cell-based assay.
Probable Cause: Chemical Reactivity (Thiol Reactivity)
Causality Explained: Many enzymes, particularly kinases and proteases, have critical cysteine residues in their active sites. Electrophilic compounds can form covalent bonds with the thiol group (-SH) of cysteine, leading to irreversible inhibition.[1] This effect is often mitigated in a cellular environment due to the high concentration of endogenous thiols like glutathione (GSH), which act as scavengers. The presence of reducing agents like Dithiothreitol (DTT) in a biochemical assay buffer can also mask this reactivity.[1]
This experiment assesses whether the compound's inhibitory activity is sensitive to the presence of a competing thiol.
-
Buffer Preparation: Prepare two batches of your final assay buffer: one with the standard concentration of DTT (e.g., 1 mM) and one completely lacking DTT.
-
Assay Setup: Run two parallel IC₅₀ determinations for your compound:
-
Condition A: In the buffer containing DTT.
-
Condition B: In the buffer lacking DTT.
-
-
Execution: Add the enzyme, compound, and substrate according to the standard protocol for both conditions.
-
Analysis: Compare the IC₅₀ values.
-
Result Interpretation: If the compound is significantly more potent (e.g., >10-fold lower IC₅₀) in the absence of DTT, it strongly suggests a mechanism involving reactivity with protein thiols.[1] The DTT in the standard assay is likely scavenging the reactive compound.
-
Part 3: Summary and Best Practices
Proactively addressing assay interference is critical for the efficiency of any screening campaign.
-
Prioritize Orthogonal Confirmation: Always confirm primary hits using a secondary assay that employs a different detection technology and mechanism.[5]
-
Run Counter-Screens Early: Integrate key counter-screens (e.g., detergent and buffer-only tests) into the hit confirmation workflow to eliminate false positives before committing chemistry resources.[10]
-
Characterize Your Assay's Sensitivity: Before starting a large screen, test the assay's sensitivity to known interferents, such as by spiking in H₂O₂ to check for redox sensitivity.[1]
-
Maintain a "Nuisance Compound" Library: Utilize a small, curated library of known PAINS to validate new assays and ensure they are robust against common interference mechanisms.[11]
By employing these systematic troubleshooting strategies, researchers can confidently distinguish true biological hits from assay artifacts, ultimately enhancing the productivity and success of drug discovery programs.
References
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BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
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Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
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Sadybekov, A. A., & Alexov, E. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
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N Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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Wang, J., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]
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Orion, Z. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Orion AI. [Link]
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Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. PubMed. [Link]
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Gurdal, E. E., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Ivanova, Y., et al. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. ResearchGate. [Link]
-
Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]
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Journal of Chemical Health Risks. (n.d.). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Neuroprotective Mechanism of 3,6-dimethyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective mechanism of action of 3,6-dimethyl-2(3H)-benzothiazolone. Given the limited direct literature on this specific molecule, we will extrapolate from the well-documented activities of the broader benzothiazole class of compounds. This guide will compare its potential mechanisms with established alternative neuroprotective agents and provide detailed experimental protocols for validation.
Introduction to Benzothiazoles as Neuroprotective Agents
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, benzothiazole derivatives have shown promise due to their ability to interact with multiple biological targets.[5][6][7] The core structure, a fusion of a benzene and a thiazole ring, allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[8][9]
Riluzole, a well-known benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects, which are thought to be mediated through the modulation of glutamate levels.[5] This precedent underscores the potential of other benzothiazole derivatives, such as 3,6-dimethyl-2(3H)-benzothiazolone, as novel neuroprotective agents.
Postulated Mechanisms of Action for 3,6-dimethyl-2(3H)-benzothiazolone
Based on the literature for related benzothiazole compounds, the neuroprotective effects of 3,6-dimethyl-2(3H)-benzothiazolone are likely multifaceted. The following are key putative mechanisms that warrant experimental validation.
Antioxidant and Radical Scavenging Activity
Oxidative stress is a key pathological feature of many neurodegenerative diseases. Benzothiazole derivatives have been reported to possess significant antioxidant properties.[1][2]
-
Direct Radical Scavenging: The heterocyclic nature of the benzothiazole ring may allow it to donate electrons and neutralize reactive oxygen species (ROS).
-
Modulation of Antioxidant Enzymes: Some benzothiazoles have been shown to enhance the activity of crucial antioxidant enzymes like catalase.[1]
Enzyme Inhibition
Several enzymes are key targets in the treatment of neurodegenerative diseases.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease.[7]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in dopamine metabolism, and its inhibition is a therapeutic approach for Parkinson's disease.[5]
Anti-amyloidogenic Effects
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Benzothiazole derivatives have been shown to inhibit Aβ aggregation.[7]
Modulation of Heat Shock Proteins (HSPs)
Members of the heat shock protein 70 (Hsp70) family are molecular chaperones that play a role in protein folding and the clearance of aggregated proteins like tau.[10][11] Some benzothiazole-containing compounds have been found to modulate Hsp70 activity.[10]
Comparative Analysis with Alternative Neuroprotective Agents
To provide context for the potential efficacy of 3,6-dimethyl-2(3H)-benzothiazolone, its performance should be benchmarked against established neuroprotective agents with well-defined mechanisms of action.
| Mechanism of Action | 3,6-dimethyl-2(3H)-benzothiazolone (Hypothesized) | Alternative Agent(s) | Key Differentiators |
| Antioxidant | Direct ROS scavenging and potential catalase modulation. | Edaravone: A potent free radical scavenger. N-acetylcysteine (NAC): A precursor to the antioxidant glutathione. | Specificity for different types of ROS; ability to modulate endogenous antioxidant systems. |
| Cholinesterase Inhibition | Potential dual inhibition of AChE and BChE. | Donepezil: A selective and reversible AChE inhibitor. Rivastigmine: A dual inhibitor of AChE and BChE. | Potency (IC50 values), selectivity for AChE vs. BChE, and potential for off-target effects. |
| MAO-B Inhibition | Potential selective or non-selective MAO-B inhibition. | Selegiline: An irreversible MAO-B inhibitor. Rasagiline: A selective, irreversible MAO-B inhibitor. | Reversibility of inhibition, selectivity for MAO-B over MAO-A, and potential for drug-drug interactions. |
| Anti-amyloidogenic | Inhibition of Aβ peptide aggregation. | Tannic Acid: A natural polyphenol that inhibits Aβ fibrillization. Clioquinol: A metal chelator that disrupts Aβ aggregation. | The specific stage of aggregation inhibited (oligomerization vs. fibrillization); potential for metal chelation. |
| Hsp70 Modulation | Potential modulation of Hsp70 chaperone activity. | Methylene Blue: Known to have effects on protein aggregation and cellular stress responses. | Direct vs. indirect modulation of Hsp70; effects on other chaperone proteins. |
Experimental Validation Workflows
A systematic approach is crucial for validating the proposed mechanisms of action.
Caption: Experimental workflow for validating the neuroprotective mechanism of 3,6-dimethyl-2(3H)-benzothiazolone.
Detailed Experimental Protocols
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of 3,6-dimethyl-2(3H)-benzothiazolone and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of varying concentrations of the test compound and positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
-
Preparation of Reagents:
-
Prepare 0.1 M phosphate buffer (pH 8.0).
-
Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the phosphate buffer.
-
Prepare stock solutions of 3,6-dimethyl-2(3H)-benzothiazolone and a positive control (e.g., Donepezil) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound/positive control, AChE enzyme, and DTNB solution.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATCI.
-
-
Data Acquisition:
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition.
-
Determine the IC50 value.
-
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
-
Treatment:
-
Assessment of Cell Viability:
-
Perform an MTT or MTS assay to quantify cell viability.
-
-
Data Analysis:
-
Compare the viability of cells treated with the compound and H2O2 to cells treated with H2O2 alone.
-
Signaling Pathway Analysis
The neuroprotective effects of benzothiazole derivatives can be mediated through various signaling pathways.
Caption: Potential signaling pathways modulated by 3,6-dimethyl-2(3H)-benzothiazolone leading to neuroprotection.
Conclusion and Future Directions
While direct evidence for the mechanism of action of 3,6-dimethyl-2(3H)-benzothiazolone is currently scarce, the extensive research on the benzothiazole class of compounds provides a strong foundation for targeted investigation. The proposed experimental workflows will enable a systematic validation of its neuroprotective properties, focusing on its antioxidant, enzyme inhibitory, and anti-aggregating potential. Comparative studies against established neuroprotective agents are essential for determining its therapeutic potential and novelty. Future in vivo studies using animal models of neurodegeneration will be critical to confirm the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.[13][14]
References
- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (n.d.).
- Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). PMC.
- A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. (n.d.). Amazon AWS.
- Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (2024). BPAS Journals.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PMC.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing.
- Cell-Based Assays to Assess Neuroprotective Activity. (2025). CRIS - Unibo.
- Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (n.d.). Physiological Genomics.
- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
- Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumul
- Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumul
- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (n.d.). Usiena air.
- A Review on Recent Development and biological applications of benzothiazole deriv
- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists.
- Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide. (n.d.). Benchchem.
- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023).
- Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
- Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. (n.d.). PMC.
- Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. (2024). PubMed.
- Benzothiazole. (n.d.). Wikipedia.
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A Comparative Analysis of 3,6-Dimethylbenzothiazolone and Other Substituted Analogues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the benzothiazolone scaffold represents a privileged structure, a foundation upon which a multitude of pharmacologically active agents have been built. Its versatile biological profile, spanning from antimicrobial and antioxidant to anticancer activities, has made it a focal point of medicinal chemistry. This guide provides an in-depth comparative study of 3,6-dimethylbenzothiazolone against other substituted benzothiazolones, offering insights into how structural modifications influence their performance. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability in a research setting.
The Benzothiazolone Core: A Privileged Scaffold in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents. The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural environment, ripe for chemical modification and biological interaction. The introduction of substituents onto this core structure can dramatically alter its physicochemical properties and, consequently, its pharmacological activity. This guide will specifically explore the impact of substitutions, with a focus on the 3,6-dimethyl variant in comparison to other analogues.
The rationale behind comparing 3,6-dimethylbenzothiazolone with other substituted derivatives lies in understanding the structure-activity relationships (SAR) that govern their biological effects. The position and nature of substituents—be they electron-donating or electron-withdrawing—can profoundly influence a molecule's lipophilicity, steric profile, and ability to interact with biological targets. For instance, literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are often key determinants of their biological activities.[1]
Comparative Analysis of Physicochemical Properties
The performance of a drug candidate is intrinsically linked to its physicochemical properties. While specific experimental data for 3,6-dimethylbenzothiazolone is limited in publicly available literature, we can infer its likely characteristics based on known chemical principles and data from closely related structures. The methyl groups at the 3 and 6 positions are electron-donating and increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, a crucial factor for intracellular drug targets.
To provide a comparative framework, the table below outlines key physicochemical properties that are critical for drug development and how they are influenced by different types of substituents on the benzothiazolone ring.
| Property | Influence of Substituents | Implication for Drug Development |
| Lipophilicity (LogP) | Alkyl groups (e.g., methyl) increase LogP. Halogens (e.g., -Cl, -F) also increase LogP. Hydrophilic groups (e.g., -OH, -COOH) decrease LogP. | Affects membrane permeability, protein binding, and metabolic stability. Optimal lipophilicity is crucial for bioavailability. |
| Electronic Effects | Electron-donating groups (e.g., -CH3, -OCH3) increase electron density in the ring system. Electron-withdrawing groups (e.g., -NO2, -CF3) decrease electron density. | Influences the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. |
| Steric Hindrance | Bulky substituents can sterically hinder the molecule's approach to a target's binding site. | Can either enhance selectivity for a specific target or reduce overall activity. |
| Solubility | Polar substituents (e.g., -NH2, -SO3H) generally increase aqueous solubility. | A critical factor for formulation and administration. Poor solubility can limit a drug's effectiveness. |
Performance Comparison in Biological Applications
The true measure of a compound's potential lies in its biological activity. This section compares the performance of substituted benzothiazolones in three key areas: anticancer, antimicrobial, and antioxidant activity, supported by experimental data from various studies.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent activity against a range of cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4]
The substitution pattern on the benzothiazole ring is a critical determinant of cytotoxic efficacy. For instance, the presence of a 2-(4-aminophenyl) group has been identified as a key feature for potent and selective antitumor activity.[5] Further substitution on this phenyl ring can fine-tune the activity.
Comparative Anticancer Activity of Substituted Benzothiazolones (IC50 Values in µM)
| Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl) | Breast (MCF-7) | 0.02 | [4] |
| 2-(3,4-dimethoxyphenyl)-5-fluoro | Breast (MCF-7) | Nanomolar range | [6] |
| 6-nitro, 2-sulphonamide | Breast (MCF-7) | 34.5 | [2][7] |
| 6-nitro, 2-sulphonamide | Cervical (HeLa) | 44.15 | [2][7] |
| 2-(4-hydroxyphenyl) | Pancreatic | 35 ± 0.51 | [7] |
| 2-(4-nitrophenyl) | Pancreatic | 27 ± 0.24 | [7] |
| 2-(4-Chlorophenyl)-3-(3-methyl... | Liver (HepG2) | >50 | [2] |
| 2-(4-Methoxyphenyl)-3-(3-methyl... | Liver (HepG2) | >50 | [2] |
Note: Data for 3,6-dimethylbenzothiazolone is not available in these specific studies, highlighting a gap in the current literature. However, the data illustrates the significant impact of substituents on anticancer potency.
From the available data, it is evident that electron-donating groups like methoxy and electron-withdrawing groups like nitro at various positions can modulate the anticancer activity. The high potency of the 2-(4-aminophenyl) and 2-(3,4-dimethoxyphenyl)-5-fluoro derivatives underscores the importance of the substitution at the 2-position.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[1][8]
The antimicrobial efficacy is highly dependent on the nature and position of the substituents. For example, the introduction of nitro and methoxy groups at the 4th position of a phenyl ring attached to the benzothiazole core has been shown to improve antibacterial action.[1]
Comparative Antimicrobial Activity of Substituted Benzothiazoles (MIC Values in µg/mL)
| Substituent(s) | S. aureus (MIC) | E. coli (MIC) | Reference |
| Thiazolidin-4-one with 4-nitro at phenyl ring | - | 0.09-0.18 (mg/mL) | [1] |
| Thiazolidin-4-one with 4-methoxy at phenyl ring | - | 0.09-0.18 (mg/mL) | [1] |
| 2-amino, Schiff base with 2-hydroxyl at benzylidene | - | 15.62 | [1] |
| Azo clubbed benzothiazole | 312.5–1250 | 312.5–1250 | [1] |
| 2,5-disubstituted furan benzothiazole | - | - | [1] |
| 6-Chloro substituted thiazolidinone | 0.12 (mg/mL) | 0.12 (mg/mL) | [8] |
Note: This table showcases the range of antimicrobial activities observed with different substitution patterns. Direct comparative data for 3,6-dimethylbenzothiazolone is needed for a complete picture.
The data suggests that complex substitutions, such as the incorporation of other heterocyclic rings like thiazolidin-4-one, can lead to potent antimicrobial agents. The poor activity of the azo-clubbed derivatives indicates that not all modifications are beneficial.
Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key therapeutic strategy. Benzothiazole derivatives have demonstrated significant antioxidant potential, primarily through their ability to scavenge free radicals.[9][10]
The antioxidant capacity is strongly influenced by the presence of hydroxyl groups on the benzothiazole scaffold or on a substituted phenyl ring. Phenolic benzothiazoles are particularly effective radical scavengers.
Comparative Antioxidant Activity of Substituted Benzothiazoles (IC50 Values in µg/mL for DPPH Scavenging)
| Substituent(s) | IC50 (µg/mL) | Reference |
| para-hydroxy on arylidene moiety | 5.6 | [10] |
| meta-hydroxy on arylidene moiety | 10.9 | [10] |
| ortho-hydroxy on arylidene moiety | - | [10] |
| para-methoxy on arylidene moiety | 6.6 | [10] |
| 2-(pyrogallol) | 45.9 (µM) | [11] |
| 2-(resorcinol) | 55.6 (µM) | [11] |
Note: The data highlights the superior antioxidant activity of phenolic benzothiazoles. The IC50 values are presented as reported in the respective studies.
The structure-activity relationship is clear: the presence and position of hydroxyl groups are paramount for high antioxidant activity. Compound 3e, with a para-hydroxy group, showed the highest activity, comparable to the standard antioxidant ascorbic acid.[10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the performance of benzothiazolone derivatives.
Synthesis of Substituted Benzothiazolones
The synthesis of the benzothiazole core is most commonly achieved through the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[12]
General Protocol for the Synthesis of 2-Substituted-6-methylbenzothiazoles:
-
Starting Materials: 2-Amino-5-methylthiophenol and a substituted benzoic acid.
-
Reaction: A mixture of 2-amino-5-methylthiophenol (1 equivalent) and the substituted benzoic acid (1.1 equivalents) is heated in polyphosphoric acid (PPA) at 180-200°C for 3-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a stirred solution of 10% sodium carbonate.
-
Purification: The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Causality: The use of PPA serves as both a solvent and a dehydrating agent, facilitating the cyclization reaction. The basic work-up with sodium carbonate neutralizes the acidic PPA and precipitates the product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazolone derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Trustworthiness: Including both positive (a known anticancer drug) and negative (vehicle) controls is essential for validating the assay results.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the benzothiazolone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Expertise: The choice of broth and inoculum density are critical parameters that must be standardized to obtain reproducible results.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[10]
Step-by-Step DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the benzothiazolone derivatives in methanol.
-
Reaction: Mix 1 mL of the DPPH solution with 1 mL of each compound concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Self-Validation: A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control to validate the assay's performance.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the broader context of benzothiazolone research, the following diagrams have been generated.
Caption: A simplified signaling pathway illustrating the potential anticancer mechanism of benzothiazolones.
Conclusion and Future Directions
This comparative guide has synthesized available data to provide a comprehensive overview of the performance of substituted benzothiazolones, with a conceptual focus on the 3,6-dimethyl derivative. The evidence strongly suggests that the biological activity of the benzothiazolone scaffold is highly tunable through chemical substitution.
Key Takeaways:
-
Structure-Activity Relationships are Paramount: The nature and position of substituents are the primary drivers of anticancer, antimicrobial, and antioxidant activity.
-
The 2- and 6-Positions are Critical: Modifications at these positions have consistently shown significant impacts on biological performance.
-
A Data Gap Exists for 3,6-Dimethylbenzothiazolone: While we can infer its properties, direct comparative studies are lacking. This represents a clear opportunity for future research.
For researchers in drug development, the path forward is clear. A systematic investigation of 3,6-dimethylbenzothiazolone and its derivatives, following the robust experimental protocols outlined in this guide, would be a valuable contribution to the field. Such studies would not only fill the existing data gap but could also lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity. The benzothiazolone story is far from over, and the next chapter may well be written by the exploration of these promising, yet understudied, analogues.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,6-Dimethyl-2(3H)-benzothiazolone
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of 3,6-dimethyl-2(3H)-benzothiazolone. As a crucial intermediate and potential impurity in pharmaceutical manufacturing, the accurate and precise quantification of this compound is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and cross-validation of appropriate analytical techniques.
The core of robust analytical data lies not just in the validation of a single method but in the comprehensive understanding of how different analytical techniques perform and correlate. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of confidence in data integrity.[1][2] This guide will explore the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of 3,6-dimethyl-2(3H)-benzothiazolone.
The principles and parameters discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH).[3]
The Imperative of Method Selection: A Comparative Overview
The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of 3,6-dimethyl-2(3H)-benzothiazolone hinges on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection.[4] | Measurement of light absorption by the analyte in a solution. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile analytes. | Requires the analyte to have a chromophore that absorbs light in the UV-Vis range. |
| Specificity | Good, can be enhanced with specific detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS). | Very high, with mass spectral data providing definitive identification. | Lower, susceptible to interference from other absorbing compounds in the matrix. |
| Sensitivity | Good, with typical Limits of Detection (LOD) in the µg/mL to ng/mL range. | Excellent, with LODs often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[1] | Moderate, with LODs typically in the µg/mL range. |
| Sample Throughput | Generally high, suitable for routine quality control. | Can be lower due to longer run times and more complex sample preparation. | Very high, suitable for rapid screening. |
| Cost & Complexity | Moderate cost and complexity. | Higher initial investment and operational complexity. | Low cost and simple to operate. |
The Cross-Validation Workflow: Ensuring Data Concordance
A robust cross-validation study is essential when transferring a method between laboratories, or when a secondary method is developed as a backup or for a different application (e.g., in-process control vs. final release testing). The workflow ensures that both methods provide equivalent results within acceptable statistical limits.
Figure 1: A typical workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocols
The following protocols are representative examples for the analysis of 3,6-dimethyl-2(3H)-benzothiazolone and should be optimized and fully validated for your specific application. These are based on established methods for similar benzothiazole derivatives.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of 3,6-dimethyl-2(3H)-benzothiazolone in bulk drug substance or formulated products.
Instrumentation:
-
A standard HPLC system equipped with a UV or Diode Array Detector (DAD), autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of a standard solution (estimated to be around 260-310 nm based on similar compounds).[9][10]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 3,6-dimethyl-2(3H)-benzothiazolone reference standard in a suitable solvent such as acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 3,6-dimethyl-2(3H)-benzothiazolone in the diluent, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive, making it suitable for trace analysis and impurity profiling of 3,6-dimethyl-2(3H)-benzothiazolone.
Instrumentation:
-
A GC system coupled with a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 120°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of 3,6-dimethyl-2(3H)-benzothiazolone.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like methanol or dichloromethane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for complex matrices to remove non-volatile components.
UV-Vis Spectrophotometric Method
This method is a simple and rapid technique suitable for the quantification of 3,6-dimethyl-2(3H)-benzothiazolone in simple matrices where interfering substances are minimal.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of 3,6-dimethyl-2(3H)-benzothiazolone (e.g., 10 µg/mL in methanol) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of the analyte is determined from the calibration curve.
Comparative Performance Data
The following table summarizes representative validation parameters for the three analytical methods. These values are based on typical performance characteristics observed for similar benzothiazole compounds and should be established for the specific application.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | 98.0 - 102.0% for assay |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL | Signal-to-noise ratio of 10:1 |
| Specificity | High | Very High | Low to Moderate | No interference at the analyte retention time/wavelength |
Causality Behind Experimental Choices and Self-Validating Systems
HPLC: The choice of a C18 column is based on the non-polar nature of the benzothiazole ring system. The addition of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase, leading to improved peak shape. The UV detector is a robust and common detector for compounds containing chromophores, like the benzothiazole moiety.
GC-MS: The use of a non-polar DB-5MS column is suitable for the separation of a wide range of semi-volatile compounds. The temperature programming allows for the efficient elution of the analyte while separating it from other components. The mass spectrometer provides an orthogonal detection mechanism to HPLC-UV, offering a high degree of confidence in peak identification and purity assessment.
UV-Vis Spectrophotometry: This method's simplicity is its primary advantage. However, its lack of specificity means it is best suited for pure substance analysis or in matrices where there are no other components that absorb at the same wavelength.
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of 3,6-dimethyl-2(3H)-benzothiazolone, with UV-Vis spectrophotometry serving as a useful tool for rapid, high-concentration measurements in simple matrices.
-
For routine quality control of bulk material and finished products , where high throughput and robustness are key, the HPLC-UV method is often the most practical choice.
-
For trace-level analysis, impurity profiling, or as a confirmatory method , the superior sensitivity and selectivity of GC-MS make it the preferred technique.
Ultimately, a comprehensive cross-validation study comparing a primary method (e.g., HPLC) with a secondary, orthogonal method (e.g., GC-MS) provides the most robust and defensible data package for regulatory submissions and ensures the highest level of product quality and patient safety.
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- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scispace.com [scispace.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Comparative Docking Guide: Benzothiazolone Derivatives as Dual-Target AChE/MAO-B Inhibitors
Executive Summary
This technical guide provides a comparative analysis of molecular docking strategies for Benzothiazolone (2(3H)-benzothiazolone) derivatives. Unlike the fully aromatic benzothiazole, the benzothiazolone scaffold possesses a cyclic carbamate (lactam) moiety, introducing specific challenges in tautomer enumeration and charge assignment during in silico studies.
This guide focuses on evaluating these derivatives against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) , two critical targets for Alzheimer’s disease therapy. We compare the performance of novel derivatives against the industry standards Donepezil and Selegiline , providing validated protocols and comparative binding data.
The Benzothiazolone Scaffold: Structural Nuances
Before initiating any docking run, the chemical nature of the ligand must be rigorously defined. The benzothiazolone core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.
-
Dominant Species: In physiological solution and solid state, the lactam (2-oxo) form predominates.
-
Docking Implication: Standard force fields (e.g., MMFF94, OPLS3e) may incorrectly aromatize the ring if the bond orders are not explicitly fixed. You must enforce the keto-form for N-substituted derivatives to ensure accurate hydrogen bond donor/acceptor mapping.
Comparative Scaffold Analysis
| Feature | Benzothiazolone (Target) | Benzothiazole (Parent) | Docking Consequence |
| H-Bonding | Carbonyl (Acceptor) + NH (Donor) | N (Acceptor) only | Benzothiazolone offers richer polar interaction potential in the AChE gorge. |
| Aromaticity | Fused benzene (aromatic) + Heterocycle (non-aromatic) | Fully aromatic system | Pi-Pi stacking is weaker in the heterocycle ring of benzothiazolones compared to benzothiazoles. |
| Flexibility | Rigid core | Rigid core | Both require flexible linkers to span the AChE active site. |
Comparative Methodology: Validated Protocol
The following protocol is optimized for AutoDock Vina (academic standard) but includes parameter notes for Schrödinger Glide (industry standard).
Workflow Visualization
The following diagram outlines the dual-target docking workflow, emphasizing the critical "Tautomer Check" step often missed in automated pipelines.
Figure 1: Dual-target docking workflow emphasizing tautomer control and redocking validation.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Target Selection:
-
AChE: Use PDB ID 4EY7 (Complex with Donepezil).[1] It represents the "open" conformation of the Peripheral Anionic Site (PAS).
-
MAO-B: Use PDB ID 2V5Z (Complex with Safinamide).
-
-
Procedure:
-
Remove crystallographic water molecules (except those bridging the ligand in MAO-B, specifically HOH1185 if using PDB 2V5Z, as it mediates interactions).
-
Add polar hydrogens (Kollman charges).
-
Critical Step: Verify the protonation state of His447 in AChE (catalytic triad). It should be neutral (HIE or HID) to accept a proton from Ser203.
-
Step 2: Ligand Preparation
-
Draw N-substituted benzothiazolones in the 2-oxo (lactam) form.
-
Minimize energy using the MMFF94 force field to gradient 0.01 kcal/mol/Å.
-
Comparison Control: Prepare Donepezil (AChE standard) and Selegiline (MAO-B standard) using identical parameters to ensure valid scoring comparisons.
Step 3: Grid Generation (AChE Specifics)
The AChE active site is a deep gorge (~20 Å).
-
Center: Coordinates of the co-crystallized Donepezil (approx X: -14.0, Y: -44.0, Z: 28.0 for 4EY7).
-
Dimensions: 25 × 25 × 25 Å.
-
Rationale: The grid must encompass both the Catalytic Anionic Site (CAS) (bottom of gorge) and the Peripheral Anionic Site (PAS) (entrance). Benzothiazolone derivatives often act as "dual-site binders" bridging these two regions.
Performance Analysis: Benzothiazolones vs. Standards
The following data summarizes comparative studies of N-substituted benzothiazolone derivatives against standard clinical drugs.
Binding Energy Comparison (AChE Target)
| Ligand Class | Representative Compound | Binding Energy (kcal/mol)* | Key Interactions |
| Standard | Donepezil | -11.2 to -11.6 | Pi-stacking (Trp86, Trp286), H-bond (Phe295) |
| Standard | Galantamine | -8.5 to -9.2 | H-bond (Glu202, Ser203) |
| Derivative | N-benzyl-benzothiazolone | -9.4 | Pi-stacking (Trp86), Hydrophobic (Tyr337) |
| Derivative | Benzothiazolone-Piperazine Hybrid | -10.8 to -12.2 | Dual-site binding: Benzothiazolone (PAS) + Piperazine (CAS) |
| Derivative | 6-Nitro-benzothiazolone | -8.1 | Weak interaction; lacks PAS extension |
*Values averaged from AutoDock Vina results across multiple published datasets (see References).
Interpretation: Simple benzothiazolones (e.g., N-benzyl) show moderate affinity (-9.4 kcal/mol). However, hybrid derivatives (e.g., linked to piperazine or benzylamines) achieve binding energies comparable to or exceeding Donepezil (-12.2 kcal/mol). This confirms that the benzothiazolone core serves best as a PAS-binding anchor , requiring a linker to reach the CAS.
Interaction Logic: The "Dual-Site" Strategy
To outperform standards, benzothiazolone derivatives must satisfy specific geometric constraints within the AChE gorge.
Figure 2: Structural logic for high-affinity binding. The benzothiazolone core typically occupies the PAS, utilizing Pi-stacking with Trp286.
Validation Strategies (Self-Correcting Protocols)
Trustworthiness in docking is established through validation.[1] Do not report docking scores without these checks.
Redocking (The "RMSD Test")
Before docking new derivatives, you must redock the co-crystallized ligand (Donepezil) back into 4EY7.
-
Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
-
Typical Result: For Donepezil in 4EY7, a valid protocol yields an RMSD of 0.23 – 0.8 Å . If your RMSD is > 2.0 Å, check your grid center or protonation states.
Decoy Set Validation
For advanced validation, screen a set of 50 known actives and 1000 decoys (inactive structurally similar compounds).
-
Metric: Calculate the Enrichment Factor (EF) . A robust benzothiazolone docking protocol should rank known actives in the top 5% of the list.
References
-
Cheung, J. et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.
-
Binda, C. et al. (2007). Structure of human MAO-B in complex with safinamide. Journal of Medicinal Chemistry.
-
Kale, M. & Wayal, S. (2025). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors.[2] Advanced Journal of Chemistry.[2]
-
BenchChem. (2025). In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide.[3]
-
Trott, O. & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Ghanavatkar, C.W. et al. (2019). Synthesis, bioactivities, DFT and in-silico appraisal of azo clubbed benzothiazole derivatives.[4] Journal of Molecular Structure.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
